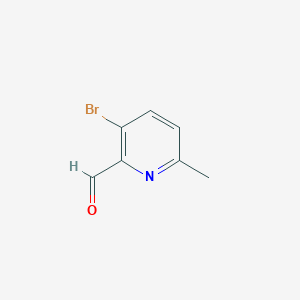
6-bromo-4-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-4-methylpyridine-2-carbaldehyde is a chemical compound that has attracted significant interest among researchers due to its numerous applications. It is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Synthesis Analysis
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .Chemical Reactions Analysis
This compound has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200. More detailed physical and chemical properties such as melting point, boiling point, and solubility need further investigation.Mechanism of Action
The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . Therefore, the inhibition of p38α MAP kinase was evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methylpyridine-2-carbaldehyde involves the bromination of 4-methylpyridine-2-carbaldehyde.", "Starting Materials": [ "4-methylpyridine-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Dissolve 4-methylpyridine-2-carbaldehyde in acetic acid", "Add bromine dropwise to the solution with stirring", "Maintain the reaction mixture at room temperature for 2 hours", "Add sodium acetate to the reaction mixture and stir for 30 minutes", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 6-bromo-4-methylpyridine-2-carbaldehyde" ] } | |
CAS RN |
1060804-71-8 |
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



